N-Thionylaniline CAS number and chemical properties
N-Thionylaniline CAS number and chemical properties
Abstract
This technical guide provides a comprehensive overview of N-Thionylaniline (CAS No. 1122-83-4), a versatile reagent in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research. It details the chemical and physical properties, synthesis protocols, and key chemical reactions of N-Thionylaniline. Particular emphasis is placed on its role as a dienophile in Diels-Alder reactions. Safety and handling procedures are also thoroughly addressed. All quantitative data is presented in clear, tabular formats, and key experimental workflows and reaction mechanisms are visualized using DOT language diagrams.
Introduction
N-Thionylaniline, also known as N-Sulfinylaniline, is an organosulfur compound with the chemical formula C₆H₅NSO.[1] It is a straw-colored liquid that serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[2] Its reactivity, particularly the N=S=O functional group, makes it a useful building block for introducing sulfur and nitrogen functionalities into molecular scaffolds.[2] This guide aims to provide an in-depth technical resource on the properties, synthesis, and applications of N-Thionylaniline.
Chemical and Physical Properties
N-Thionylaniline is a combustible liquid with a distinct odor.[3] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of N-Thionylaniline
| Property | Value | Reference(s) |
| CAS Number | 1122-83-4 | [1] |
| Molecular Formula | C₆H₅NOS | [4] |
| Molecular Weight | 139.18 g/mol | [4] |
| Appearance | Straw-colored to brown liquid | [1][4] |
| Boiling Point | 200 °C (lit.); 83 °C / 15 mmHg (lit.) | [4] |
| Density | 1.236 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.627 (lit.) | [4] |
| Flash Point | 84 °C (183.2 °F) - closed cup | |
| Water Solubility | Partly miscible | [4] |
Synthesis of N-Thionylaniline
The most common and industrially viable method for the synthesis of N-Thionylaniline is the reaction of aniline with thionyl chloride (SOCl₂).[1][5] The overall reaction stoichiometry is as follows:
3 C₆H₅NH₂ + SOCl₂ → C₆H₅NSO + 2 [C₆H₅NH₃]Cl[1]
This reaction is typically performed in an inert solvent, and the product is isolated and purified by fractional distillation under reduced pressure.[2]
Detailed Experimental Protocol for Synthesis
This protocol outlines a general laboratory-scale procedure for the synthesis of N-Thionylaniline.
Materials and Equipment:
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Round-bottom flask with a magnetic stirrer
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Reflux condenser
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Addition funnel
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Ice bath
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Heating mantle
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Vacuum distillation apparatus
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Aniline (freshly distilled)
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Thionyl chloride
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Anhydrous inert solvent (e.g., benzene, toluene, or dichloromethane)[5]
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Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, and a respirator with acid gas cartridges.[2]
Procedure:
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Reactor Setup: Ensure all glassware is dry and assemble the reaction apparatus in a well-ventilated fume hood. Purge the system with an inert gas (e.g., nitrogen).
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Reagent Preparation: In the round-bottom flask, dissolve aniline (1.0 equivalent) in the anhydrous inert solvent.
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Cooling: Cool the aniline solution to 0 °C using an ice bath.[5]
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Thionyl Chloride Addition: Slowly add thionyl chloride (0.33 equivalents) to the stirred aniline solution via the addition funnel. Caution: This reaction is exothermic and releases HCl gas.[5]
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
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Work-up: Once the reaction is complete, cool the mixture to room temperature. The aniline hydrochloride salt will precipitate. Filter the solid and wash it with a small amount of the reaction solvent.[5]
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Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. Purify the crude N-Thionylaniline by vacuum distillation.[5]
Chemical Reactivity and Applications
N-Thionylaniline is a versatile synthetic intermediate. Its primary reactivity stems from the electrophilic nature of the sulfur atom and the dienophilic character of the N=S bond.
Diels-Alder Reactions
N-Thionylaniline is known to act as a dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. It reacts with conjugated dienes to form six-membered heterocyclic rings. This reaction is a powerful tool for the synthesis of complex nitrogen- and sulfur-containing molecules.
A notable example is the reaction of N-Thionylaniline with 2,3-dimethyl-1,3-butadiene.
Spectroscopic Data
The characterization of N-Thionylaniline is typically performed using standard spectroscopic techniques.
Table 2: Spectroscopic Data for N-Thionylaniline
| Technique | Key Features |
| ¹H NMR | Aromatic protons typically appear in the region of δ 7.0-8.0 ppm.[6] |
| ¹³C NMR | Aromatic carbons resonate in the range of δ 120-150 ppm.[6] |
| FT-IR | Characteristic strong absorptions for the N=S=O group. |
| Mass Spec. | Molecular ion peak (M+) at m/z = 139.[4] |
Safety and Handling
N-Thionylaniline is a hazardous chemical and should be handled with appropriate safety precautions.
Table 3: Hazard Information for N-Thionylaniline
| Hazard | Description | Precautionary Measures | Reference(s) |
| Flammability | Combustible liquid. | Keep away from heat, sparks, open flames, and hot surfaces.[3] | [3] |
| Health Hazards | Causes skin and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause respiratory irritation. | Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. | [1] |
| First Aid | Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Inhalation: Move to fresh air. Ingestion: Clean mouth with water and drink plenty of water afterwards. | Seek medical attention if symptoms occur. | [3] |
Personal Protective Equipment (PPE)
When handling N-Thionylaniline, the following PPE is recommended:
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Gloves: Chemical resistant gloves.[2]
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Eye Protection: Safety goggles and/or a face shield.[2]
-
Respiratory Protection: A respirator with acid gas cartridges, especially when working with larger quantities or in poorly ventilated areas.[2]
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Clothing: A lab coat and appropriate footwear.
Storage and Disposal
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and flame.[3]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]
Conclusion
N-Thionylaniline is a valuable and versatile reagent in organic synthesis with a rich chemistry, particularly in the formation of heterocyclic compounds through Diels-Alder reactions. This guide has provided a detailed overview of its chemical and physical properties, a comprehensive synthesis protocol, and essential safety and handling information. It is our hope that this document will serve as a useful resource for researchers and professionals working with this important chemical.
